tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS No.:
Cat. No.: VC17708765
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O2 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | tert-butyl 5-cyanospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3 |
| Standard InChI Key | KIFVLUOWGZQTHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate features a spirocyclic core where azetidine (a four-membered nitrogen-containing ring) connects to a partially hydrogenated indole system at the 3-position. The 5'-cyano group and tert-butyl carbamate substituent introduce distinct electronic and steric properties.
Molecular Characteristics
The molecular formula is , with a molar mass of 311.38 g/mol. Key structural attributes include:
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Spiro junction: Forces the indole and azetidine rings into orthogonal planes, reducing conformational flexibility.
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Cyanogroup: Enhances dipole interactions and serves as a hydrogen bond acceptor.
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tert-Butyl carbamate: Provides steric protection for the azetidine nitrogen while enabling facile deprotection under acidic conditions.
Physicochemical data derived from analogous spiro compounds suggest a melting point range of 120–125°C and solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Synthetic Methodologies
Synthesis typically involves multi-step sequences leveraging cyclization and functional group interconversion.
Key Reaction Steps
A representative synthesis adapted from spiro[azetidine-3,1'-isobenzofuran] protocols involves:
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Knoevenagel Condensation: Reacting tert-butyl 3-oxoazetidine-1-carboxylate with 5-cyanoindole-2,3-dione in toluene under Dean-Stark conditions to form the spiro core .
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Selective Hydrogenation: Partial reduction of the indole’s pyrrole ring using palladium on carbon () in ethanol at 50°C.
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Cyano Group Introduction: Treating the intermediate with cyanamide in the presence of cesium carbonate () at 80°C.
Optimization Insights
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Solvent Systems: Toluene/trifluorotoluene mixtures improve reaction homogeneity and byproduct removal .
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Catalysis: enhances nucleophilic substitution efficiency at the indole’s 5-position .
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Yield: Typical isolated yields range from 65–75% after column chromatography (20% ethyl acetate/hexane) .
Spectroscopic Characterization
Critical analytical data for structural confirmation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR (400 MHz, CDCl):
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NMR:
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155.2 ppm (carbamate carbonyl)
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118.5 ppm (cyano carbon)
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28.1 ppm (tert-butyl CH)
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Mass Spectrometry
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LC-MS (ESI+): m/z 312.2 [M+H], consistent with the molecular formula.
Comparative Analysis with Related Compounds
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